

# Application Notes and Protocols: JB170 for MV4-11 Cells

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## Compound of Interest

Compound Name: JB170

Cat. No.: B15622043

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **JB170**, a potent and highly specific PROTAC (Proteolysis Targeting Chimera) degrader of Aurora Kinase A (AURORA-A), for research in MV4-11 acute myeloid leukemia (AML) cells. This document outlines effective concentrations, treatment times, and detailed protocols for key experimental assays.

**JB170** functions by linking the AURORA-A inhibitor Alisertib to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.<sup>[1]</sup> This dual functionality induces the formation of a ternary complex between AURORA-A and CRBN, leading to the ubiquitination and subsequent degradation of AURORA-A by the proteasome.<sup>[1][2]</sup> This degradation-based mechanism allows for the study of both catalytic and non-catalytic functions of AURORA-A, revealing a distinct cellular phenotype compared to traditional kinase inhibition.<sup>[1]</sup>

## Data Presentation: Efficacy of JB170 in MV4-11 Cells

The following tables summarize the quantitative data regarding the potency and effects of **JB170** on MV4-11 cells.

Table 1: Potency and Specificity of **JB170**

Parameter	Value	Cell Line	Notes
DC <sub>50</sub>	28 nM	MV4-11	Half-maximal degradation concentration.[1][2][3][4][5]
DC <sub>max</sub>	300 nM	MV4-11	Concentration for maximal AURORA-A degradation.[3][4]
EC <sub>50</sub> (AURORA-A)	193 nM	Not Specified	Half-maximal effective concentration for binding to AURORA-A.[2][6]

| EC<sub>50</sub> (AURORA-B) | 1.4 μM | Not Specified | Demonstrates selectivity for AURORA-A over AURORA-B.[2][6] |

Table 2: Concentration-Dependent Effects of **JB170** on MV4-11 Cells

Concentration	Time	Effect	Assay
10 nM	6 hours	Modest reduction in AURORA-A levels.[3]	Western Blot
100 nM (0.1 μM)	6 hours	Substantial AURORA-A degradation (57-73% reduction).[3][7]	Western Blot, SILAC-MS
500 nM (0.5 μM)	12 hours	S-phase arrest/delay.[3][6]	Flow Cytometry (BrdU/PI)
500 nM (0.5 μM)	72 hours	56% of cells undergo apoptosis.[1]	Flow Cytometry (Annexin V)
1 μM	72 hours	Cell viability reduced to 32% of control.[1][3][6]	alamarBlue Assay

|  $\geq 10 \mu\text{M}$  | 6 hours | Ineffective at depleting AURORA-A.[3] | Western Blot |

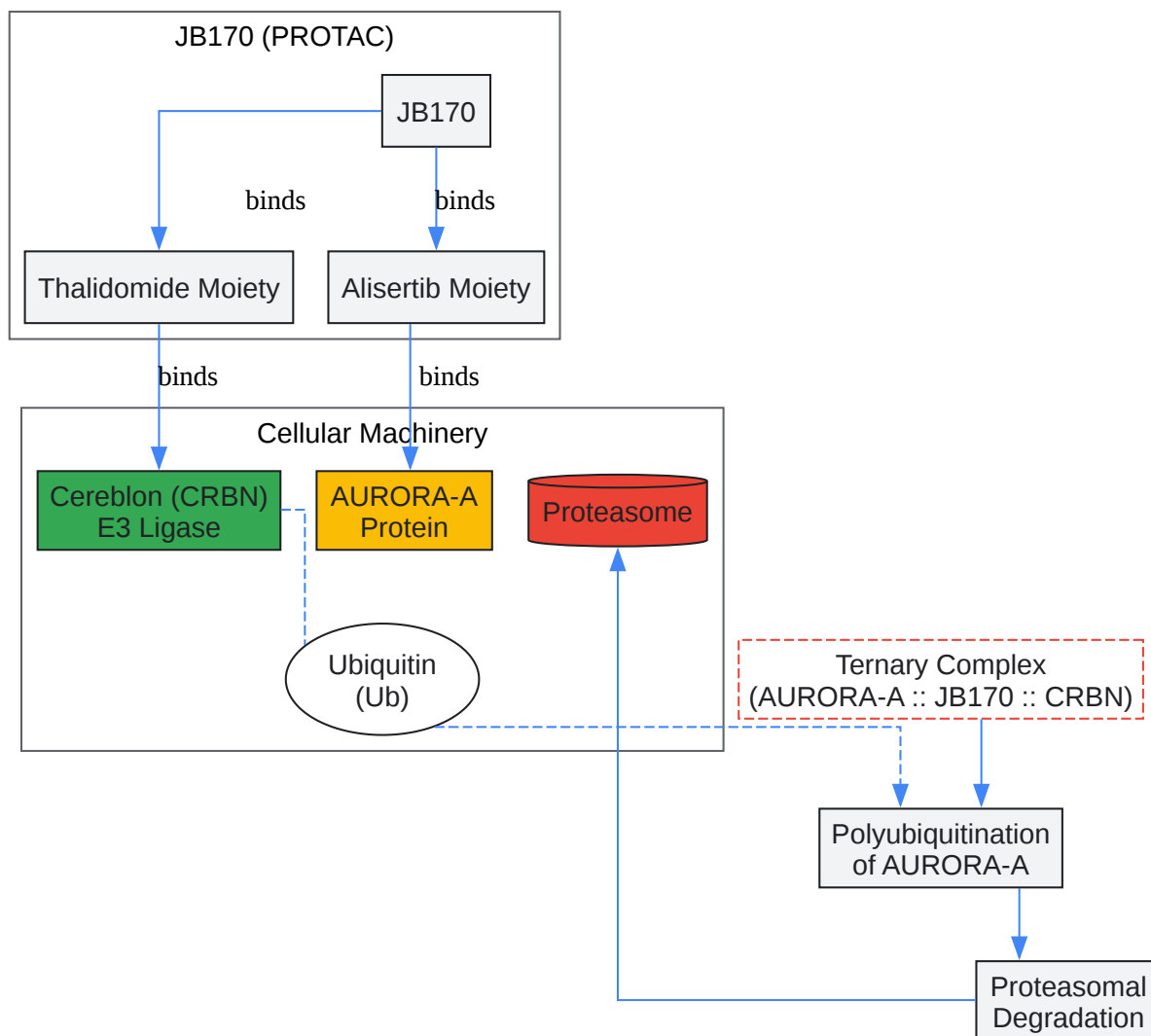
Table 3: Time-Dependent Effects of **JB170** on MV4-11 Cells

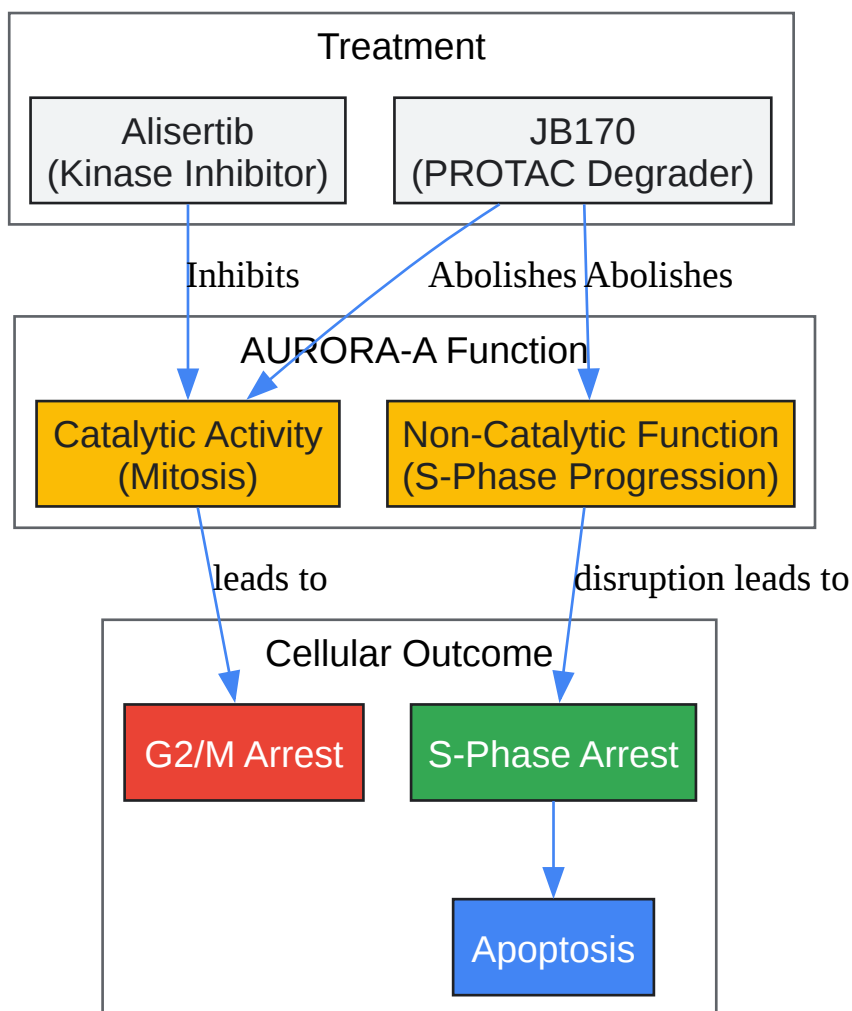
Time Point	Concentration	Effect	Assay
3 hours	0.1 $\mu\text{M}$	Clear decrease in AURORA-A levels. [3]	Western Blot
6 hours	0.1 - 1 $\mu\text{M}$	Optimal for observing AURORA-A degradation.[3][6][8]	Western Blot, Proteomics
12 hours	0.5 $\mu\text{M}$	Induction of S-phase arrest.[1][3][6]	Flow Cytometry (BrdU/PI)
18 hours	0.1 $\mu\text{M}$	Used for gene expression analysis. [3]	RNA-Sequencing
24-72 hours	1 $\mu\text{M}$	Inhibition of cancer cell survival.[6]	Cell Viability Assay

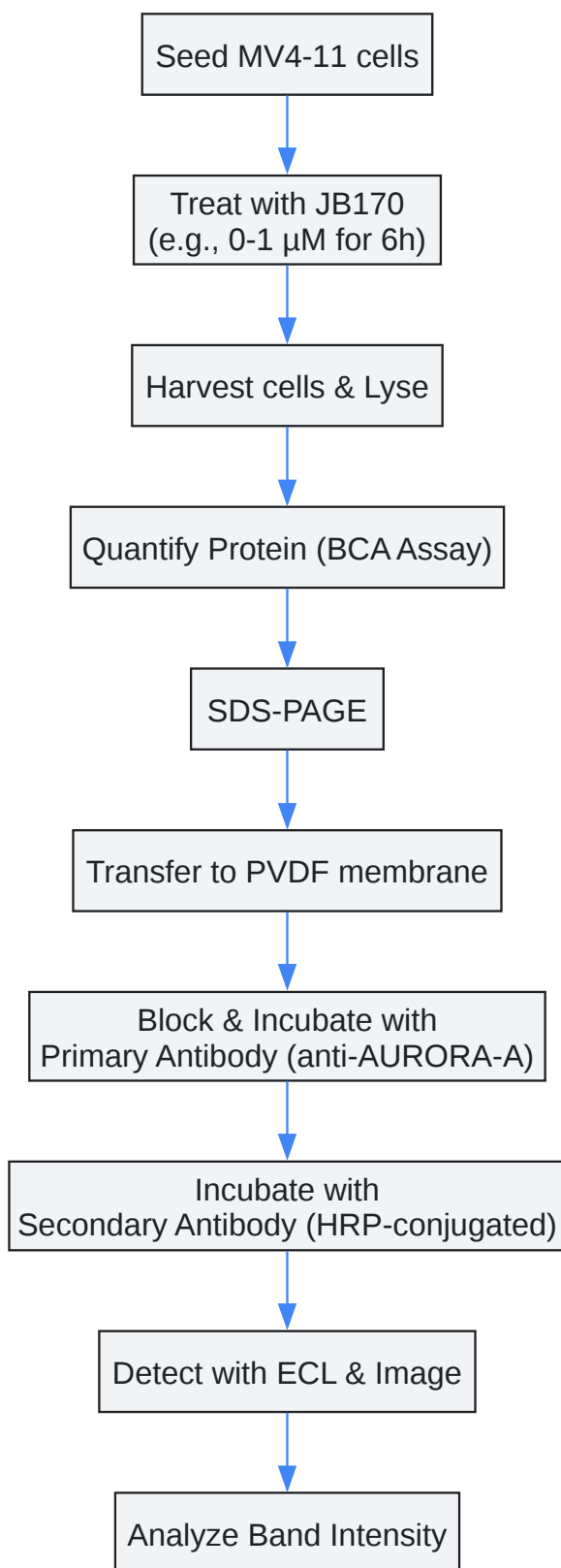
| 72 hours | 0.5 - 1  $\mu\text{M}$  | Peak induction of apoptosis and loss of viability.[1][3][6] | Apoptosis & Viability Assays |

## Signaling Pathways and Mechanism of Action

The diagrams below illustrate the mechanism of action of **JB170** and its impact on cell cycle signaling, which is distinct from that of AURORA-A kinase inhibitors.







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